Atana

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

136849-69-9 |

|---|---|

Molecular Formula |

C46H77N13O12 |

Molecular Weight |

1004.2 g/mol |

IUPAC Name |

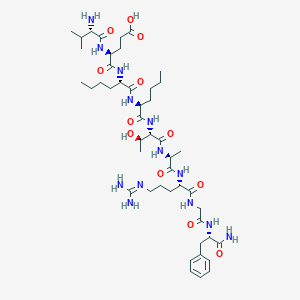

(4S)-4-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C46H77N13O12/c1-7-9-17-30(56-42(68)32(20-21-35(62)63)58-44(70)36(47)25(3)4)41(67)57-31(18-10-8-2)43(69)59-37(27(6)60)45(71)53-26(5)39(65)55-29(19-14-22-51-46(49)50)40(66)52-24-34(61)54-33(38(48)64)23-28-15-12-11-13-16-28/h11-13,15-16,25-27,29-33,36-37,60H,7-10,14,17-24,47H2,1-6H3,(H2,48,64)(H,52,66)(H,53,71)(H,54,61)(H,55,65)(H,56,68)(H,57,67)(H,58,70)(H,59,69)(H,62,63)(H4,49,50,51)/t26-,27+,29-,30-,31-,32-,33-,36-,37-/m0/s1 |

InChI Key |

ODVSXZCPVWMZLR-LKURJHONSA-N |

SMILES |

CCCCC(C(=O)NC(CCCC)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)N |

Isomeric SMILES |

CCCC[C@@H](C(=O)N[C@@H](CCCC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)N |

Canonical SMILES |

CCCCC(C(=O)NC(CCCC)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)N |

Other CAS No. |

136849-69-9 |

sequence |

VEXXTARGF |

Synonyms |

allatotropin (5-13), Nle(7,8)- allatotropin (5-13), norleucine (7,8)- ATANA Nle(7,8)-allatotropin (5-13) Val-Glu-Nle-Nle-Thr-Ala-Arg-Gly-Phe-NH2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Attana Cell 250 System

For Researchers, Scientists, and Drug Development Professionals

The Attana Cell 250 is a third-generation analytical instrument that provides real-time, label-free analysis of molecular interactions. This system is built upon Quartz Crystal Microbalance (QCM) technology, enabling the detailed characterization of interactions between proteins, antibodies, viruses, and cells.[1] Its ability to perform cell-based assays under conditions that mimic the physiological environment makes it a valuable tool in drug discovery and development, offering insights into the kinetics and affinity of biomolecular interactions.[2][3]

Core Technology: Quartz Crystal Microbalance (QCM)

The fundamental principle of the Attana Cell 250 lies in its use of a quartz crystal microbalance. This technology utilizes a thin quartz crystal that oscillates at a specific resonance frequency.[4] When molecules bind to the sensor surface, the total mass on the crystal increases, leading to a decrease in the resonance frequency. This change in frequency is directly proportional to the added mass, allowing for the real-time monitoring of binding and dissociation events without the need for fluorescent or radioactive labels.[4]

The Attana system's continuous-flow design ensures a constant supply of sample over the sensor surface, which is crucial for accurate kinetic measurements.[5] This approach allows for the determination of key kinetic parameters such as the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ), which is a measure of binding affinity.

Attana Cell 250 System Specifications

The Attana Cell 250 introduces significant enhancements over its predecessor, the Attana Cell 200. A key feature is the fully integrated PRIMARIZ robotic autosampler, which provides a threefold increase in sample capacity and enables unattended operation.[6][7] This automation, combined with quicker and easier calibration and faster, quieter operation, improves overall user experience and throughput.[6]

| Feature | Specification |

| Technology | Label-free Quartz Crystal Microbalance (QCM)[5] |

| Sample Handling | Fully integrated robotic autosampler[6][7] |

| Sample Capacity | 3 times the capacity of the Attana Cell 200 system[6] |

| Operation | Faster and quieter than previous models[6] |

| Calibration | Quicker and easier calibration process[6] |

| Assay Types | Cell-based, biochemical, crude and sera-based assays[6] |

Key Applications in Drug Development

The Attana Cell 250 system is a versatile platform with a wide range of applications in the life sciences, particularly in the field of drug development. Its ability to work with various sample types, from purified proteins to whole cells, allows for a comprehensive analysis of drug candidates.

| Application | Description |

| Kinetic and Affinity Characterization | Determination of binding and dissociation rates (kₐ, kₑ) and affinity (Kₑ) of drug candidates to their targets.[3] |

| Antibody-Cell Interactions | Characterizing the binding of therapeutic antibodies to cell surface receptors in a physiologically relevant context.[3] |

| Virus-Cell Binding Assays | Studying the interaction between viruses and host cells, crucial for the development of antiviral therapies and vaccines. The Cell 250 is a key component of Attana's Virus Analytics (AVA) platform.[6] |

| GPCR Signaling Analysis | Investigating ligand binding to G-protein coupled receptors (GPCRs) on the cell surface, a major class of drug targets.[4] |

| Crude Sample Analysis | The system's robustness allows for the analysis of complex samples like cell lysates and serum, reducing the need for extensive sample purification.[8] |

Experimental Workflows and Protocols

The following sections provide an overview of the general workflows for key experiments performed on the Attana Cell 250 system.

Experimental Workflow: General Principles

A typical experiment on the Attana Cell 250 involves the immobilization of a ligand (e.g., cells, proteins) onto the sensor chip surface, followed by the injection of an analyte (e.g., drug candidate, antibody) in a continuous flow. The change in resonance frequency is monitored in real-time to generate a sensorgram, which plots the response (frequency change) over time.

Caption: General experimental workflow for the Attana Cell 250 system.

Protocol: Cell Immobilization on Attana Biosensor Chips

A key advantage of the Attana system is its ability to perform assays with living cells. The following is a generalized protocol for immobilizing adherent cells onto an Attana sensor chip.

-

Sensor Chip Preparation:

-

Select a sensor chip with a surface chemistry appropriate for cell attachment (e.g., LNB Carboxyl surface for amine coupling of adhesion-promoting molecules).

-

Activate the sensor surface according to the manufacturer's instructions, typically involving treatment with EDC/NHS for carboxyl surfaces.

-

Coat the activated surface with an adhesion-promoting protein such as fibronectin or collagen by injecting the protein solution over the chip.

-

Deactivate any remaining active groups on the surface.

-

-

Cell Seeding:

-

Prepare a single-cell suspension of the desired cell line at an appropriate concentration.

-

Introduce the cell suspension into the flow cell and allow the cells to sediment and adhere to the functionalized sensor surface.

-

Monitor cell attachment and spreading using a microscope.

-

Once a suitable cell monolayer is formed, the chip is ready for interaction analysis.

-

Protocol: Antibody-Cell Interaction Analysis

This protocol outlines the steps for analyzing the binding of a monoclonal antibody (mAb) to its target receptor on immobilized cells.

-

System Priming: Prime the Attana Cell 250 system with the appropriate running buffer (e.g., cell culture medium without serum) to ensure a stable baseline.

-

Cell Immobilization: Immobilize the target cells on the sensor chip as described in the previous protocol.

-

Baseline Establishment: Flow the running buffer over the immobilized cells until a stable baseline is achieved.

-

Association Phase: Inject a series of concentrations of the mAb over the cell surface. The binding of the mAb to its receptor will cause a decrease in the resonance frequency.

-

Dissociation Phase: After the injection of the mAb, switch back to the running buffer flow. The dissociation of the mAb from the cells will be observed as an increase in the resonance frequency.

-

Regeneration (Optional): If the interaction is of high affinity, a regeneration step using a low pH buffer or a high salt concentration may be necessary to remove all bound mAb before the next injection.

-

Data Analysis: The resulting sensorgrams are analyzed using the Attana evaluation software. By fitting the data to a suitable binding model (e.g., 1:1 Langmuir binding), the association rate (kₐ), dissociation rate (kₑ), and affinity (Kₑ) can be determined.

Analysis of Cell Signaling Pathways

The Attana Cell 250 system can be utilized to study the initial binding events of signaling pathways, such as those mediated by G-protein coupled receptors (GPCRs) and Epidermal Growth Factor Receptor (EGFR).

GPCR Signaling Pathway

GPCRs are a large family of transmembrane receptors that play a crucial role in cellular signaling.[9] The binding of a ligand to a GPCR initiates a conformational change in the receptor, leading to the activation of intracellular G-proteins and downstream signaling cascades.[10] The Attana Cell 250 can directly measure the binding of ligands (agonists or antagonists) to GPCRs expressed on the surface of immobilized cells.

Caption: GPCR signaling pathway initiation measured by the Attana system.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon binding to its ligand (e.g., EGF), dimerizes and becomes autophosphorylated, initiating multiple downstream signaling pathways that regulate cell proliferation, survival, and differentiation.[11][12] The Attana Cell 250 can be used to characterize the binding kinetics of EGF or therapeutic antibodies to EGFR expressed on cancer cell lines.

Caption: EGFR signaling initiation measured by the Attana system.

Conclusion

The Attana Cell 250 system, with its foundation in label-free QCM technology and its advanced automation features, offers a powerful platform for the detailed investigation of biomolecular interactions in a biologically relevant context. For researchers and scientists in drug development, it provides crucial data on the kinetics and affinity of drug candidates, enabling more informed decisions in the preclinical phase. The ability to perform real-time analysis on living cells bridges the gap between traditional biochemical assays and in vivo studies, ultimately contributing to a more efficient and successful drug discovery pipeline.

References

- 1. hvdlifesciences.com [hvdlifesciences.com]

- 2. Attana Life Science – Attana [attana.com]

- 3. Biosensor- Attana Cell 200, label free, real time kinetics on cells | Attana AB [mynewsdesk.com]

- 4. americanlaboratory.com [americanlaboratory.com]

- 5. Technology – Attana [attana.com]

- 6. mb.cision.com [mb.cision.com]

- 7. Attana Cell 250 Launch | Moduvision [moduvision.com]

- 8. Attana launches new biosensor surface | Attana AB [mynewsdesk.com]

- 9. bio.libretexts.org [bio.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. creative-diagnostics.com [creative-diagnostics.com]

The Attana Platform for Cell-Based Assays: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the Attana cell-based assay platform. It details the core technology, experimental protocols, data analysis, and applications, with a focus on generating biologically relevant data for drug discovery and development.

Core Principles: Real-Time, Label-Free Analysis of Cellular Interactions

The Attana platform is built upon Quartz Crystal Microbalance (QCM) technology, a highly sensitive method for measuring mass changes on a sensor surface in real-time.[1] This label-free technology allows for the detailed characterization of molecular interactions as they occur on the surface of living cells, providing a more biologically relevant context compared to traditional assays that use purified and often immobilized target molecules.[2][3]

The core of the system is a quartz crystal sensor chip. An alternating voltage applied to the crystal causes it to oscillate at a specific resonance frequency. When molecules bind to the sensor surface, the total mass increases, leading to a decrease in the resonance frequency. This change in frequency is directly proportional to the added mass, allowing for the precise measurement of binding and dissociation events.

For cell-based assays, Attana has developed specialized sensor chips with surfaces that support cell growth and attachment.[4] This enables the study of interactions between analytes (e.g., antibodies, small molecules, viruses) and their targets (e.g., receptors) in their native cellular environment. The continuous flow system ensures a constant supply of fresh buffer and analyte, mimicking physiological conditions and allowing for the determination of kinetic parameters.

The primary output of an Attana experiment is a sensorgram , which is a real-time plot of the change in resonance frequency versus time. The sensorgram provides a wealth of information about the interaction, including:

-

Association phase: The initial binding of the analyte to the cell surface.

-

Steady-state (equilibrium): The point at which the rate of association equals the rate of dissociation.

-

Dissociation phase: The release of the analyte from the cell surface after the analyte injection is stopped.

By analyzing the shape of the sensorgram at different analyte concentrations, key kinetic and affinity parameters can be determined.

Experimental Workflow

The following diagram illustrates the general workflow for a cell-based assay using the Attana platform.

Detailed Experimental Protocols

The following protocols are generalized from common applications of the Attana platform. Specific parameters may need to be optimized for different cell types and molecular interactions.

2.1.1. Cell Preparation and Immobilization

This protocol describes the preparation of adherent cells for analysis on an Attana sensor chip.

-

Materials:

-

Attana sensor chips (e.g., polystyrene-coated for cell culture)

-

Cell culture medium appropriate for the cell line

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA solution

-

Cell suspension

-

-

Procedure:

-

Cell Culture: Culture adherent cells to 70-80% confluency in standard cell culture flasks using appropriate medium and conditions.

-

Harvesting: Wash the cells with PBS, then detach them using Trypsin-EDTA. Neutralize the trypsin with culture medium and centrifuge to pellet the cells.

-

Resuspension: Resuspend the cell pellet in fresh culture medium to a desired concentration (e.g., 1 x 10^6 cells/mL).

-

Chip Preparation: Clean the sensor chip surface according to the manufacturer's instructions.

-

Cell Seeding: Add the cell suspension to the sensor chip surface and incubate under standard cell culture conditions to allow for cell adhesion and spreading. The optimal cell density and incubation time will vary depending on the cell type.

-

Washing: Gently wash the sensor chip with culture medium or PBS to remove non-adherent cells before placing it in the Attana instrument.

-

2.1.2. Kinetic Interaction Analysis

This protocol outlines the steps for performing a real-time kinetic analysis of a molecular interaction on the immobilized cells.

-

Materials:

-

Attana instrument (e.g., Attana Cell™ 250)

-

Sensor chip with immobilized cells

-

Running buffer (e.g., cell culture medium without serum, or a buffered saline solution)

-

Analyte solutions at various concentrations

-

Regeneration solution (if applicable, e.g., low pH glycine solution)

-

-

Procedure:

-

System Priming: Prime the instrument with running buffer to ensure a stable flow and temperature.

-

Chip Loading: Load the sensor chip with the immobilized cells into the instrument.

-

Baseline Stabilization: Flow running buffer over the sensor surface until a stable baseline frequency is achieved.

-

Association: Inject the analyte solution at a specific concentration over the cell surface for a defined period to monitor the binding event.

-

Dissociation: Switch back to the flow of running buffer to monitor the dissociation of the analyte from the cells.

-

Regeneration (Optional): If the interaction is reversible and the surface needs to be reused, inject a regeneration solution to remove the bound analyte.

-

Repeat: Repeat steps 3-6 for a range of analyte concentrations to obtain a full kinetic dataset.

-

Data Analysis and Presentation

The sensorgram data from the Attana instrument is analyzed using specialized software to determine the kinetic parameters of the interaction.

Data Analysis Workflow

The following diagram illustrates the process of analyzing the raw sensorgram data.

The analysis typically involves fitting the experimental data to a predefined kinetic model, such as a 1:1 Langmuir binding model. A global fitting analysis, where all sensorgrams from different analyte concentrations are fitted simultaneously, is often used to obtain robust kinetic constants.

Quantitative Data Summary

The following tables summarize representative quantitative data obtained from cell-based assays using the Attana platform.

Table 1: Kinetic and Affinity Constants for Antibody-Receptor Interactions on Whole Cells

| Antibody | Target Receptor | Cell Line | Association Rate (ka) (M⁻¹s⁻¹) | Dissociation Rate (kd) (s⁻¹) | Affinity (KD) (nM) |

| Anti-HER2 | HER2 | SK-BR-3 | 1.2 x 10⁵ | 2.5 x 10⁻⁴ | 2.1 |

| Anti-EGFR | EGFR | A431 | 3.5 x 10⁵ | 8.1 x 10⁻⁴ | 2.3 |

| Anti-CXCR4 | CXCR4 | Jurkat | 4.8 x 10⁵ | 1.1 x 10⁻³ | 2.2[4] |

Table 2: Kinetic Parameters for Virus-Cell Interactions

| Virus/Component | Target Cell | Association Rate (ka) (M⁻¹s⁻¹) | Dissociation Rate (kd) (s⁻¹) | Affinity (KD) (nM) |

| SARS-CoV-2 Spike Protein | ACE2-expressing cells | 2.1 x 10⁵ | 5.0 x 10⁻⁴ | 2.4 |

| Influenza Hemagglutinin | MDCK cells | 5.6 x 10⁴ | 1.2 x 10⁻³ | 21.4 |

Application in Signaling Pathway Analysis

While the Attana platform excels at characterizing the initial binding event of a signaling pathway (ligand-receptor interaction), its real-time and label-free nature can also provide insights into the downstream consequences of this binding. By observing changes in the cell layer's properties, it is possible to infer downstream signaling events.

For instance, G-protein coupled receptor (GPCR) activation can lead to changes in cell morphology and adhesion, which can be detected as a change in the QCM signal. The following diagram illustrates a hypothetical GPCR signaling cascade that could be investigated using the Attana platform, where the initial ligand binding and subsequent cellular responses are monitored.

By combining kinetic data of the initial ligand-receptor binding with the observation of downstream cellular responses, a more complete picture of the signaling cascade can be obtained.

Conclusion

The Attana cell-based assay platform provides a powerful tool for the real-time, label-free analysis of molecular interactions in a physiologically relevant context. By enabling the study of interactions directly on the surface of living cells, the platform delivers high-quality kinetic and affinity data that is crucial for the selection and optimization of drug candidates. The detailed experimental protocols and data analysis workflows presented in this guide provide a framework for researchers to effectively utilize this technology to advance their drug discovery and development efforts.

References

- 1. Electrochemical immunosensor for the analysis of the breast cancer biomarker HER2 ECD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Attana in Drug Discovery and Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and applications of Attana's label-free biosensor technology in the dynamic landscape of drug discovery and development. Attana's Quartz Crystal Microbalance (QCM) technology provides real-time, kinetic, and affinity data on molecular interactions, offering a significant advantage in the early-stage assessment of drug candidates. By enabling measurements on living cells and in complex biological samples, the Attana platform delivers more biologically relevant data, leading to more informed decision-making and a higher probability of success in clinical trials.

Core Technology: Quartz Crystal Microbalance (QCM)

Attana's biosensors are built upon the principle of Quartz Crystal Microbalance (QCM), a highly sensitive mass-sensing technology. The core of the system is a thin quartz crystal that oscillates at a stable resonance frequency when a voltage is applied.[1] This frequency is directly proportional to the mass of the crystal. When molecules bind to the sensor surface, the total mass increases, leading to a decrease in the resonance frequency. This change in frequency is measured in real-time, providing a direct measure of the binding event.[1][2]

The Attana system utilizes a continuous flow-through design, where the analyte (e.g., a drug candidate) is injected over a sensor chip where the target (e.g., a protein or a cell) is immobilized.[3] The real-time monitoring of the frequency shift allows for the determination of key kinetic parameters, including the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ), which is a measure of affinity.[4]

Below is a diagram illustrating the fundamental working principle of the Attana QCM biosensor.

References

- 1. Kinetic analysis of drug release from nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Drug–Target Kinetics in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Surface plasmon resonance microscopy identifies glycan heterogeneity in pancreatic cancer cells that influences mucin-4 binding interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Label-Free Cell-Based Assay for Characterization of Biomolecules and Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Advancing Drug Discovery: A Technical Overview of Attana's Contract Research Services

For Immediate Release

STOCKHOLM, Sweden – In the high-stakes realm of pharmaceutical development, the ability to accurately characterize molecular interactions is paramount. Attana, a leader in biosensor technology, offers a suite of contract research services designed to provide researchers, scientists, and drug development professionals with critical insights into the binding kinetics and affinity of drug candidates. By leveraging its proprietary Quartz Crystal Microbalance (QCM) technology, Attana enables a deeper understanding of on- and off-target interactions, ultimately aiming to improve clinical trial success rates. This technical guide provides an in-depth overview of Attana's core services, methodologies, and the data-rich analyses they provide.

The Core Technology: Label-Free, Real-Time Analysis with Quartz Crystal Microbalance

Attana's analytical instruments and contract research services are built upon the foundation of QCM technology. This label-free biosensor platform allows for the real-time measurement of molecular interactions by detecting minute mass changes on the surface of a sensor chip. The core principle lies in the piezoelectric properties of a quartz crystal, which oscillates at a specific frequency. When molecules bind to the sensor surface, the total mass increases, causing a decrease in the oscillation frequency. Conversely, when molecules dissociate, the frequency increases. This change in frequency is directly proportional to the mass of the interacting molecules, providing a direct measure of the binding event.

A key differentiator of Attana's technology is its ability to perform these measurements using living cells, providing a more biologically relevant context compared to traditional assays that rely on purified, immobilized proteins.[1][2] This allows for the study of drug candidates interacting with their targets in a native cellular environment, offering a more accurate prediction of in-vivo behavior.

Contract Research Services: A Suite of Solutions for Drug Development

Attana's contract research organization (CRO) services are designed to support various stages of the drug discovery and development pipeline. These services provide crucial data on specificity, kinetics, and affinity, which are essential for validating, selecting, and optimizing drug candidates before they enter costly clinical trials.[3]

Key service offerings include:

-

Kinetic and Affinity Analysis: Determining the association rate (k_a), dissociation rate (k_d), and equilibrium dissociation constant (K_D) of a drug candidate for its target. This data is fundamental to understanding the potency and duration of a drug's effect.

-

Cell-Based Assays: Studying the interaction of drug candidates with receptors on the surface of living cells. Attana's platform is compatible with both adherent and suspension cells, offering flexibility for various research needs.[2]

-

Off-Target Interaction Analysis: Identifying and characterizing the binding of a drug candidate to unintended targets. This is a critical step in assessing potential side effects and toxicity early in the development process.

-

Crude Sample Analysis: The robustness of the QCM technology allows for the analysis of interactions in complex biological fluids, such as serum and plasma, providing more physiologically relevant data.

Data Presentation: Quantitative Insights into Molecular Interactions

A primary output of Attana's services is the generation of high-quality, quantitative data that allows for the direct comparison of different drug candidates. This data is typically presented in clear, structured tables, enabling researchers to make informed decisions.

| Parameter | Description | Typical Range of Values | Importance in Drug Discovery |

| Association Rate (k_a) | The rate at which a drug candidate binds to its target. | 10³ - 10⁷ M⁻¹s⁻¹ | A faster on-rate can lead to a quicker onset of action. |

| Dissociation Rate (k_d) | The rate at which a drug candidate dissociates from its target. | 10⁻⁵ - 10⁻¹ s⁻¹ | A slower off-rate can result in a longer duration of action. |

| Affinity (K_D) | The equilibrium dissociation constant, representing the concentration of drug candidate required to occupy 50% of the target receptors at equilibrium. | pM - mM | A lower K_D value indicates a higher affinity and potentially greater potency. |

Table 1: Key Kinetic and Affinity Parameters Determined by Attana's Services

A retrospective study of 77 drug candidates analyzed by Attana showed a 100% accuracy in predicting which candidates would succeed in clinical trials, suggesting an improvement in clinical trial success rates by over 80%.

Experimental Protocols: A Closer Look at the Methodology

Attana's experimental workflows are meticulously designed to ensure data quality and reproducibility. While specific protocols are tailored to the individual needs of a project, a general workflow for a cell-based assay can be outlined.

General Workflow for a Cell-Based Interaction Analysis

1. Cell Preparation and Seeding:

-

Adherent or suspension cells are cultured to the appropriate density.

-

For adherent cells, they are seeded directly onto the sensor chip surface and allowed to attach and form a monolayer.

-

Suspension cells can be captured on the sensor surface using various immobilization techniques.

2. Sensor Chip Preparation:

-

Attana offers a variety of sensor chip surfaces to accommodate different cell types and experimental needs.

-

The sensor chip is cleaned and prepared according to standard protocols to ensure a pristine surface for cell attachment or capture.

3. Interaction Analysis in the Attana Biosensor:

-

Immobilization: The prepared sensor chip with immobilized cells is inserted into the Attana instrument.

-

Baseline Establishment: A continuous flow of buffer (e.g., PBS) is passed over the sensor surface to establish a stable baseline frequency.

-

Association: The drug candidate (analyte) is injected at various concentrations and flows over the cell-coated sensor surface. The binding of the analyte to its target on the cell surface is monitored in real-time as a decrease in frequency.

-

Dissociation: The analyte solution is replaced with a continuous flow of buffer, and the dissociation of the analyte from the cells is monitored as an increase in frequency.

-

Regeneration: A regeneration solution (e.g., a low pH glycine solution) is injected to remove any remaining bound analyte, preparing the surface for the next injection cycle.[4]

4. Data Analysis:

-

The resulting sensorgram data (a plot of frequency change versus time) is analyzed using Attana's software.

-

By fitting the association and dissociation curves to kinetic models, the rate constants (k_a and k_d) and the affinity constant (K_D) are determined.[4]

Mandatory Visualizations: Understanding the Core Principles and Applications

The QCM Biosensor Principle

Drug Candidate Validation Workflow

Conclusion

Attana's contract research services provide a powerful suite of tools for the modern drug discovery landscape. By offering label-free, real-time analysis of molecular interactions in a biologically relevant cellular context, Attana empowers researchers to make more informed decisions earlier in the development process. The quantitative data on kinetics and affinity, coupled with the ability to assess off-target effects, provides a comprehensive profile of a drug candidate's behavior. As the pharmaceutical industry continues to seek ways to improve efficiency and reduce the high attrition rates in clinical trials, technologies like Attana's QCM biosensors are poised to play an increasingly vital role in bringing safer and more effective therapies to patients.

References

Attana Technology: A Technical Guide to Label-Free, Cell-Based Interaction Analysis

This in-depth technical guide explores the core principles and applications of Attana's proprietary biosensor technology. Designed for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of how Attana's Quartz Crystal Microbalance (QCM) systems enable real-time, label-free analysis of molecular interactions in a biologically relevant context.

Core Principles of Attana Technology

Attana's technology is built upon the principles of Quartz Crystal Microbalance (QCM), a highly sensitive mass-sensing technique.[1][2] A quartz crystal sensor chip is oscillated at its resonance frequency. When molecules bind to the sensor surface, the total mass increases, leading to a decrease in the resonance frequency. This change in frequency is directly proportional to the added mass, allowing for the precise measurement of molecular binding and dissociation in real-time.[3]

What sets Attana's platform apart is its ability to perform these measurements directly on living cells or with complex biological samples like serum.[4][5] This provides a more in-vivo like environment for studying molecular interactions, offering insights that are often missed with traditional, purified protein-based assays.[4][6] The Attana Cell™ 250 and its predecessors are designed to handle these complex samples, providing high-quality kinetic and affinity data.[7][8]

Key Applications in Drug Development

Attana's technology has been featured in over 150 scientific publications and has been instrumental in a wide range of research areas within drug development.[9][10]

Vaccine and Virus Research

A significant application of Attana's technology is in the development of vaccines and the study of virus-host interactions. For instance, it has been used to characterize the interaction kinetics between antibodies and viral antigens, providing valuable information for optimizing vaccine efficacy.[11] This has been demonstrated in research on both malaria and SARS-CoV-2 vaccines.[9][11][12] The technology allows for the determination of critical parameters like antibody on- and off-rates, which are crucial for the neutralizing effect of a vaccine.[11]

Cancer Research and Therapeutic Antibody Development

In oncology, Attana's cell-based assays are used to study the interaction of therapeutic antibodies with cancer cells.[12][13] This enables the characterization of antibody binding to their target receptors in their natural membrane environment, providing a more accurate assessment of their therapeutic potential.[13] The technology has been applied in the development of therapeutic antibodies against various cancers and to understand the binding of novel anti-cancer agents to cancer cell lines.[9][13]

Antibody and Biomolecule Characterization

Attana's biosensors are powerful tools for the detailed characterization of antibodies and other biomolecules.[4] They provide a label-free method to determine binding affinity and kinetics, crucial parameters for selecting the best drug candidates.[14][15] The ability to work with crude samples also streamlines the early stages of drug discovery.[5]

Experimental Protocols and Data

General Experimental Workflow

A typical experiment involves the following steps:

-

Sensor Surface Preparation: The quartz crystal sensor chip is prepared for cell attachment. This may involve coating the surface with extracellular matrix proteins to promote cell adhesion.

-

Cell Seeding and Culture: Adherent cells are seeded onto the sensor surface and allowed to grow into a confluent monolayer. For suspension cells, specific capture methods are employed.

-

Baseline Stabilization: The sensor with the attached cells is placed in the Attana instrument, and a stable baseline frequency is established in a continuous flow of buffer.

-

Analyte Injection: The molecule of interest (the analyte, e.g., an antibody or drug candidate) is injected over the cell-coated sensor at various concentrations.

-

Interaction Monitoring: The binding and dissociation of the analyte to the cell surface receptors are monitored in real-time by recording the change in resonance frequency.

-

Data Analysis: The resulting sensorgram data is analyzed using appropriate kinetic models to determine association rate (k_on), dissociation rate (k_off), and affinity (K_D).

The following table summarizes the types of quantitative data that can be obtained from Attana's instruments.

| Parameter | Description | Typical Units | Application in Drug Development |

| Association Rate (k_on) | The rate at which the analyte binds to its target. | M⁻¹s⁻¹ | Optimizing drug-target binding speed. |

| Dissociation Rate (k_off) | The rate at which the analyte unbinds from its target. | s⁻¹ | A slow off-rate is often desirable for sustained therapeutic effect.[11] |

| Affinity (K_D) | The equilibrium dissociation constant, a measure of the strength of the binding interaction. | M (molar) | Selecting high-affinity drug candidates. |

| Concentration | Determining the active concentration of a biomolecule. | M (molar) | Quality control and formulation development. |

| Specificity | Assessing binding to target cells versus non-target cells. | Unitless (relative response) | Evaluating potential off-target effects. |

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to Attana's technology.

References

- 1. Technology – Attana [attana.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. mb.cision.com [mb.cision.com]

- 5. Scientific publications pertaining to the Attana systems | Attana AB [mynewsdesk.com]

- 6. americanlaboratory.com [americanlaboratory.com]

- 7. Attana Life Science – Attana [attana.com]

- 8. Biosensor- Attana Cell 200, label free, real time kinetics on cells | Attana AB [mynewsdesk.com]

- 9. Scientific Resources – Attana [attana.com]

- 10. Attana – Powering intelligent bioanalysis [attana.com]

- 11. news.cision.com [news.cision.com]

- 12. news.cision.com [news.cision.com]

- 13. firstwordpharma.com [firstwordpharma.com]

- 14. Label-Free Cell-Based Assay for Characterization of Biomolecules and Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Label-Free Cell-Based Assay for Characterization of Biomolecules and Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding Data Output from Attana Instruments: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the data generated by Attana's Quartz Crystal Microbalance (QCM) instruments. Attana's technology offers real-time, label-free analysis of molecular interactions, providing crucial insights for drug discovery, biomarker analysis, and life science research.[1][2] This document will delve into the core principles of the technology, detail common experimental protocols, and provide a framework for interpreting the rich, quantitative data produced.

The Core Principle: Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)

Attana's instruments are built upon the Quartz Crystal Microbalance (QCM) technology, a highly sensitive mass-sensing technique.[1] The core of the instrument is a thin quartz crystal that oscillates at a specific resonant frequency when a voltage is applied. When molecules bind to the sensor surface, the total mass increases, causing a decrease in the resonant frequency (Δf).[3] This change in frequency is directly proportional to the added mass, allowing for the real-time monitoring of binding events.

Attana instruments also measure a second parameter called dissipation (ΔD). Dissipation provides information about the viscoelastic properties (i.e., softness or rigidity) of the layer formed on the sensor surface. A rigid, compact layer will result in a small change in dissipation, while a soft, hydrated, or conformationally flexible layer will cause a larger change in dissipation.[3] The simultaneous measurement of both frequency and dissipation provides a more complete picture of the molecular interaction, including conformational changes and the hydration state of the molecules involved.

Key Quantitative Data from Attana Instruments

The primary output from an Attana instrument is a sensorgram, a real-time plot of the change in frequency (Δf) and dissipation (ΔD) over time. From these sensorgrams, several key quantitative parameters can be derived through analysis with the Attana Evaluation Software.[3] This software often utilizes global fitting of the sensorgram data to various interaction models, with the 1:1 Langmuir model being the most common for simple bimolecular interactions.[3]

The key kinetic and affinity constants obtained are summarized in the table below:

| Parameter | Symbol | Unit | Description |

| Association Rate Constant | k_a_ (or k_on_) | M⁻¹s⁻¹ | The rate at which the analyte binds to the immobilized ligand. A higher k_a_ indicates faster binding. |

| Dissociation Rate Constant | k_d_ (or k_off_) | s⁻¹ | The rate at which the analyte-ligand complex dissociates. A lower k_d_ indicates a more stable complex. |

| Equilibrium Dissociation Constant | K_D_ | M (molar) | A measure of the affinity of the interaction. It is calculated as the ratio of the dissociation and association rate constants (k_d_/k_a_). A lower K_D_ value signifies a higher binding affinity. |

Experimental Protocols: A General Framework

While specific experimental conditions will vary depending on the molecules and system under investigation, the following provides a general framework for a typical kinetic and affinity analysis experiment using an Attana instrument.

Ligand Immobilization

The first step in most Attana experiments is the immobilization of one of the interacting partners (the ligand) onto the sensor surface. Attana offers a variety of sensor chip surfaces to accommodate different immobilization strategies.[1][2] Common approaches include:

-

Amine Coupling: This is a widely used method for immobilizing proteins and other molecules containing primary amine groups to carboxyl-functionalized sensor surfaces.[4][5]

-

Thiol Coupling: This method is used for molecules containing free sulfhydryl groups, allowing for site-specific immobilization.

-

His-Tag Capture: Sensor surfaces functionalized with NTA (nitrilotriacetic acid) can capture histidine-tagged recombinant proteins.[6]

-

Biotin-Streptavidin Capture: A biotinylated ligand can be captured on a streptavidin-coated sensor surface, leveraging the high-affinity interaction between biotin and streptavidin.[6]

A generalized workflow for ligand immobilization is depicted below:

Kinetic and Affinity Analysis

Once the ligand is immobilized, the analyte is injected at various concentrations over the sensor surface. A typical kinetic analysis involves the following steps:

-

Baseline Establishment: A stable baseline is established by flowing running buffer over the sensor surface.[3]

-

Association: The analyte solution is injected for a defined period, allowing the analyte to bind to the immobilized ligand. This is observed as a decrease in frequency in the sensorgram.[3]

-

Dissociation: The analyte injection is stopped, and running buffer is flowed over the surface. The dissociation of the analyte-ligand complex is monitored as an increase in frequency.[3]

-

Regeneration: A specific regeneration solution is injected to remove the bound analyte from the ligand, preparing the surface for the next injection cycle. The choice of regeneration solution depends on the nature of the interaction and should be carefully optimized to ensure complete removal of the analyte without damaging the immobilized ligand. Common regeneration solutions include low pH buffers (e.g., glycine-HCl), high pH buffers, or solutions with high salt concentrations.

The diagram below illustrates the cyclical nature of a kinetic analysis experiment.

Cell-Based Assays

A key advantage of Attana's technology is its capability to perform cell-based assays, allowing for the study of molecular interactions in a more biologically relevant context.[7] In these assays, cells are either grown directly on the sensor surface or captured onto a modified surface. The interaction of analytes (e.g., antibodies, small molecules) with their receptors on the cell surface can then be monitored in real-time.

Protocol for a Cell-Based Assay:

-

Cell Immobilization:

-

Adherent Cells: Cells can be seeded directly onto a cell-culture-treated sensor chip and allowed to adhere and grow.

-

Suspension Cells: Cells can be captured onto a sensor surface that has been pre-coated with a capture molecule (e.g., an antibody that recognizes a cell surface marker).

-

-

Stabilization: Once the cells are immobilized, the system is equilibrated with cell culture medium or a suitable buffer to obtain a stable baseline.

-

Interaction Analysis: The analyte of interest is injected, and the binding to the cell surface receptors is monitored.

-

Data Analysis: The resulting sensorgrams are analyzed to determine the kinetic and affinity parameters of the interaction with the cellular target.

Data Interpretation and Troubleshooting

Interpreting Attana data requires careful consideration of both the frequency and dissipation signals.

-

Frequency (Δf): A decrease in frequency generally indicates mass binding to the sensor surface. The magnitude of the frequency shift is proportional to the amount of bound mass.

-

Dissipation (ΔD): An increase in dissipation suggests that the bound layer is becoming more viscoelastic or "softer." This can be due to a conformational change in the interacting molecules, the binding of a large and flexible molecule, or the association of water with the bound complex.

Common Troubleshooting Scenarios:

| Issue | Possible Cause(s) | Suggested Solution(s) |

| No or Low Binding Signal | Inactive ligand or analyte; Incorrect buffer conditions (pH, ionic strength); Steric hindrance of the binding site after immobilization. | Verify the activity of your molecules; Optimize buffer conditions; Try a different immobilization strategy to ensure proper orientation of the ligand. |

| High Non-Specific Binding | Analyte is binding to the sensor surface itself and not the ligand. | Use a reference surface without the immobilized ligand to subtract non-specific binding; Add a blocking agent (e.g., BSA) to the running buffer; Increase the salt concentration of the running buffer. |

| Incomplete Regeneration | Regeneration solution is not strong enough to disrupt the interaction. | Test a range of regeneration conditions (e.g., different pH, higher salt concentration, addition of detergents). Ensure the chosen condition does not denature the immobilized ligand. |

| Baseline Drift | Temperature fluctuations; Air bubbles in the system; Incomplete equilibration of the sensor surface. | Ensure the instrument and buffers are at a stable temperature; Degas all buffers and solutions before use; Allow for a longer equilibration time to achieve a stable baseline. |

Visualization of Signaling Pathways

Attana's technology is well-suited for studying the initial binding events of signaling pathways, such as the interaction of a growth factor with its receptor. The example below illustrates a simplified Epidermal Growth Factor (EGF) signaling pathway, where the initial binding of EGF to its receptor (EGFR) can be quantified using an Attana instrument.

Logical Workflow for Data Analysis

The process of analyzing data from an Attana instrument follows a logical progression from raw data to interpretable kinetic constants. This workflow is typically facilitated by the Attana Evaluation Software.

By understanding the fundamental principles of Attana's QCM technology and following a systematic approach to experimental design and data analysis, researchers can unlock a wealth of quantitative information about molecular interactions, accelerating their research and development efforts.

References

- 1. hvdlifesciences.com [hvdlifesciences.com]

- 2. Attana Life Science – Attana [attana.com]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Reliable Strategy for Analysis of Complex Biosensor Data - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nicoyalife.com [nicoyalife.com]

- 7. Determination of kinetic data using surface plasmon resonance biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Revolutionizing Drug Discovery: Real-Time Kinetic Analysis of Molecular Interactions on Living Cells Using the Attana Cell 250

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Attana Cell 250 is a third-generation biosensor system that empowers researchers to conduct real-time, label-free kinetic analysis of molecular interactions directly on the surface of living cells.[1] This technology bridges the critical gap between traditional biochemical assays and the complex biological context of the human body, providing more physiologically relevant data early in the drug discovery and development pipeline.[2][3] By leveraging Quartz Crystal Microbalance (QCM) technology, the Attana Cell 250 measures mass changes on the sensor surface with high sensitivity, enabling the detailed characterization of binding kinetics, affinity, and specificity of a wide range of molecules, including antibodies, proteins, viruses, and small molecules, with their cellular targets.[3]

The system's versatility allows for a variety of applications, from screening and characterization of therapeutic antibodies and antibody-drug conjugates (ADCs) to investigating virus-receptor interactions and CAR-T cell binding. Its integrated autosampler and enhanced software provide a streamlined workflow for generating high-quality kinetic data. This document provides detailed application notes and protocols for utilizing the Attana Cell 250 in key research areas.

Principle of Technology: Quartz Crystal Microbalance (QCM)

The core of the Attana Cell 250 is a sensitive QCM sensor chip. This quartz crystal oscillates at a specific resonance frequency. When molecules bind to the sensor surface, the total mass increases, causing a decrease in the resonance frequency. This change in frequency is directly proportional to the added mass, allowing for the real-time monitoring of binding and dissociation events.

Experimental Workflows

The general experimental workflow for kinetic analysis using the Attana Cell 250 involves several key steps, from cell immobilization to data analysis.

Application Note 1: Kinetic Characterization of a Monoclonal Antibody Binding to Tumor Cells

Objective: To determine the association rate (k_a_), dissociation rate (k_d_), and affinity (K_D_) of a therapeutic monoclonal antibody (mAb) to its target receptor expressed on the surface of a cancer cell line.

Experimental Protocol

1. Cell Immobilization (Adherent Cells):

-

Cell Line: A human cancer cell line known to express the target antigen (e.g., SK-OV-3 for HER2).

-

Sensor Chip: Attana LNB Carboxyl Sensor Chip.

-

Procedure:

-

Activate the carboxyl groups on the sensor surface by injecting a freshly prepared 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

-

Immobilize an anti-species antibody (e.g., anti-human IgG) to the activated surface.

-

Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.

-

Culture the target cells to 70-80% confluency.

-

Harvest the cells using a non-enzymatic cell dissociation buffer.

-

Resuspend the cells in a suitable buffer (e.g., PBS with calcium and magnesium) at a concentration of 1 x 10^6 cells/mL.

-

Inject the cell suspension over the sensor surface to allow for capture by the immobilized antibody.

-

2. Kinetic Analysis:

-

Analyte: Purified therapeutic mAb at a series of concentrations (e.g., 1 nM to 100 nM) in running buffer.

-

Running Buffer: PBS with 0.005% Tween 20, pH 7.4.

-

Instrument Settings (Attana Cell 250):

-

Flow Rate: 25 µL/min.

-

Association Time: 120 seconds.

-

Dissociation Time: 300 seconds.

-

Temperature: 25°C.

-

-

Procedure:

-

Equilibrate the sensor chip with running buffer until a stable baseline is achieved.

-

Inject the lowest concentration of the mAb and monitor the association phase.

-

Switch to running buffer and monitor the dissociation phase.

-

Regenerate the surface using a low pH buffer (e.g., 10 mM glycine, pH 2.0) to remove the bound mAb.

-

Repeat steps 2-4 for each concentration of the mAb.

-

3. Data Analysis:

-

The collected sensorgram data is analyzed using the Attana evaluation software.

-

A 1:1 binding model is typically used to globally fit the association and dissociation curves for all concentrations.

-

This fitting provides the kinetic parameters: k_a_ (M⁻¹s⁻¹), k_d_ (s⁻¹), and the equilibrium dissociation constant K_D_ (M), where K_D_ = k_d_ / k_a_.

Data Presentation

| Analyte (mAb) Concentration | Association Rate (k_a_) (M⁻¹s⁻¹) | Dissociation Rate (k_d_) (s⁻¹) | Affinity (K_D_) (nM) |

| 1 nM - 100 nM | 1.5 x 10⁵ | 3.0 x 10⁻⁴ | 2.0 |

Note: The data presented in this table is representative and based on typical results for mAb-cell interactions measured by QCM biosensors.

Application Note 2: Screening of Viral Entry Inhibitors

Objective: To assess the ability of small molecule compounds to inhibit the binding of a viral receptor-binding domain (RBD) to its host cell receptor.

Experimental Protocol

1. Cell Immobilization:

-

Cell Line: A human cell line expressing the target viral receptor (e.g., HEK293T-hACE2).

-

Procedure: Follow a similar cell immobilization protocol as described in Application Note 1.

2. Inhibition Assay:

-

Analyte: Recombinant viral RBD protein.

-

Inhibitors: A library of small molecule compounds.

-

Procedure:

-

Determine the optimal concentration of the RBD that gives a measurable binding signal.

-

Pre-incubate the RBD with each inhibitor compound at various concentrations for 30 minutes.

-

Inject the RBD-inhibitor mixture over the immobilized cells and monitor the binding response.

-

A decrease in the binding signal compared to the RBD alone indicates inhibition.

-

Calculate the percentage of inhibition for each compound and concentration.

-

Data Presentation

| Compound | Concentration (µM) | % Inhibition of RBD Binding |

| Inhibitor A | 1 | 85 |

| 10 | 95 | |

| Inhibitor B | 1 | 20 |

| 10 | 45 | |

| Vehicle Control | - | 0 |

Note: This data is illustrative of a typical viral entry inhibition screen.

Data Analysis Workflow

A robust data analysis strategy is crucial for obtaining reliable kinetic parameters from complex cell-based assays.

Conclusion

The Attana Cell 250 system provides a powerful platform for detailed kinetic analysis of molecular interactions in a biologically relevant cellular context. The ability to work with living cells, crude samples, and complex biological fluids offers a significant advantage in drug discovery and development, enabling more informed decisions at earlier stages. The protocols and data presented here demonstrate the utility of the Attana Cell 250 for characterizing therapeutic antibodies and screening for viral entry inhibitors, highlighting its potential to accelerate the development of novel therapeutics.

References

Application Notes and Protocols for Cell-Based Assays on the Attana Platform

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for performing cell-based assays on the Attana Quartz Crystal Microbalance (QCM) platform. These label-free, real-time assays offer a significant advantage in studying molecular interactions in a more biologically relevant context, providing crucial data for drug discovery and development.

Introduction to Attana's Cell-Based Assay Technology

The Attana cell-based assay platform utilizes QCM technology to monitor molecular interactions on the surface of living cells in real-time.[1][2] This label-free approach allows for the kinetic analysis of binding events between analytes (e.g., antibodies, small molecules, viruses) and their receptors on the cell surface, providing valuable information on association rates (k_on), dissociation rates (k_off), and affinity (K_D).[1][3] The Attana Cell 200 and Cell 250 instruments are designed to perform these sensitive measurements, enabling researchers to gain deeper insights into the dynamics of biological interactions in a native cellular environment.[1][4]

Key Applications

-

Kinetic and Affinity Characterization: Determine the binding kinetics and affinity of drugs, antibodies, and other biologics to cell surface receptors.[1][3]

-

Mechanism of Action Studies: Elucidate the mechanism by which a therapeutic agent interacts with its cellular target.

-

Lead Candidate Selection and Optimization: Rank and select drug candidates based on their binding characteristics to target cells.

-

Competitive Binding Assays: Investigate the ability of a compound to compete with a known ligand for binding to a cell surface receptor.

-

Cell Adhesion and Signaling Studies: Monitor cell attachment and the initial signaling events triggered by ligand binding.

Data Presentation

The quantitative data obtained from Attana's cell-based assays can be summarized to compare the binding kinetics of different interactions. The following table presents an example of kinetic data for the interaction of an antibody with its antigen immobilized on a sensor chip, as determined by an Attana QCM biosensor.

| Interacting Molecules | Association Rate (k_ass) (M⁻¹s⁻¹) | Dissociation Rate (k_diss) (s⁻¹) | Dissociation Constant (K_D) (nM) |

| Anti-Myoglobin Antibody + Myoglobin | 5.27 x 10⁵ | 2.83 x 10⁻⁴ | 0.573 |

Data adapted from a study on a QCM biosensor based on a polydopamine surface for real-time analysis of protein-protein interactions.

Experimental Protocols

Detailed protocols for performing cell-based assays on the Attana platform are crucial for obtaining high-quality, reproducible data. The following sections provide generalized methodologies for the immobilization of adherent and suspension cells on Attana's sensor chips. These protocols are based on established methods for cell-based QCM assays.

Protocol 1: Immobilization of Adherent Cells

This protocol describes the general steps for culturing and immobilizing adherent cells onto Attana's sensor surfaces for subsequent interaction analysis.

Materials:

-

Attana sensor chips (e.g., Carboxyl or Amine surfaces)

-

Cell culture medium appropriate for the cell line

-

Phosphate-buffered saline (PBS)

-

Cell detachment solution (e.g., Trypsin-EDTA)

-

Fetal Bovine Serum (FBS)

-

Cell-Tak™ Cell and Tissue Adhesive (Corning) or other suitable coating agent

-

Sterile water

-

Ethanol (70%)

Procedure:

-

Sensor Chip Preparation:

-

Clean the sensor chip according to the manufacturer's instructions. This may involve rinsing with sterile water and ethanol.

-

For enhanced cell attachment, coat the sensor surface with a suitable adhesive molecule like Cell-Tak™. Prepare a working solution of Cell-Tak™ in a sterile buffer (e.g., sodium bicarbonate buffer, pH 8.0) at a concentration of approximately 5-20 µg/mL.

-

Apply the coating solution to the sensor surface and incubate for 20-30 minutes at room temperature.

-

Gently aspirate the coating solution and wash the surface twice with sterile water. Allow the chip to air dry in a sterile environment.

-

-

Cell Seeding:

-

Culture adherent cells to 70-80% confluency in a standard cell culture flask.

-

Wash the cells with PBS and detach them using a cell detachment solution.

-

Neutralize the detachment solution with medium containing FBS and centrifuge the cells to form a pellet.

-

Resuspend the cell pellet in fresh, pre-warmed cell culture medium to the desired concentration (typically 0.5 - 2 x 10⁶ cells/mL).

-

Carefully pipette the cell suspension onto the prepared sensor chip surface. Ensure even distribution of the cells.

-

-

Cell Attachment and Incubation:

-

Place the sensor chip with the cell suspension in a humidified incubator at 37°C and 5% CO₂.

-

Allow the cells to attach and spread on the sensor surface for a period of 4 to 24 hours. The optimal incubation time will vary depending on the cell type.

-

Visually inspect the cell monolayer under a microscope to confirm proper attachment and confluency before proceeding with the Attana assay.

-

-

Assay on the Attana Platform:

-

Once a suitable cell layer is formed, the sensor chip can be mounted in the Attana instrument.

-

Equilibrate the system with the appropriate running buffer until a stable baseline is achieved.

-

Inject the analyte of interest over the cell surface and monitor the binding interaction in real-time.

-

Protocol 2: Immobilization of Suspension Cells

This protocol outlines a general method for capturing suspension cells on the sensor surface for real-time interaction analysis.

Materials:

-

Attana sensor chips (e.g., Amine or Carboxyl)

-

Cell culture medium appropriate for the cell line

-

PBS

-

Capture molecules (e.g., specific antibodies against a cell surface marker, lectins)

-

Activation and coupling reagents (e.g., EDC/NHS for carboxyl surfaces)

-

Blocking solution (e.g., ethanolamine or BSA)

Procedure:

-

Sensor Chip Functionalization:

-

Activate the sensor surface according to the manufacturer's protocol. For carboxyl surfaces, this typically involves treatment with a mixture of EDC and NHS to form reactive esters.

-

Immobilize the capture molecule (e.g., antibody) onto the activated surface by injecting a solution of the capture molecule in a suitable buffer (e.g., acetate buffer, pH 5.0).

-

Deactivate any remaining reactive groups on the surface by injecting a blocking solution.

-

-

Cell Capture:

-

Culture suspension cells to the desired density.

-

Wash the cells with an appropriate buffer (e.g., PBS with calcium and magnesium).

-

Resuspend the cells in the running buffer to be used for the Attana assay.

-

Inject the cell suspension over the functionalized sensor surface. The capture molecules will bind to the cells, immobilizing them on the sensor.

-

-

Washing and Stabilization:

-

After cell injection, wash the sensor surface with running buffer to remove any non-specifically bound cells.

-

Allow the baseline to stabilize before starting the interaction analysis.

-

-

Assay on the Attana Platform:

-

With the suspension cells captured on the sensor surface, proceed with the injection of the analyte and monitor the binding kinetics as described for adherent cells.

-

Mandatory Visualizations

Experimental Workflow for Cell-Based Assays on the Attana Platform

Caption: General experimental workflow for cell-based assays on the Attana platform.

Signaling Pathway: Antibody-Drug Conjugate (ADC) Interaction with HER2

The Attana platform can be utilized to study the binding kinetics of ADCs to their target receptors on cancer cells, such as the interaction of an anti-HER2 ADC with HER2-positive breast cancer cells. Understanding these binding kinetics is crucial for the development of effective cancer therapies.[5][6]

Caption: Simplified signaling pathway of an anti-HER2 ADC interaction.

Logical Relationship: Kinetic vs. Affinity Selection of Drug Candidates

The Attana platform enables the selection of drug candidates based on both their affinity (how tightly they bind) and their kinetics (how quickly they bind and release). This distinction is critical as two compounds can have the same affinity but vastly different on- and off-rates, which can significantly impact their therapeutic efficacy.

Caption: Relationship between kinetic and affinity-based drug candidate selection.

References

- 1. Biosensor- Attana Cell 200, label free, real time kinetics on cells | Attana AB [mynewsdesk.com]

- 2. Label-Free Cell-Based Assay for Characterization of Biomolecules and Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Attana Life Science – Attana [attana.com]

- 5. Antibody drug conjugates targeting HER2: Clinical development in metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antibody-Drug Conjugates for the Treatment of HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application of Attana Technology in Antibody Characterization: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction to Attana's QCM Technology

Attana's biosensor technology, based on Quartz Crystal Microbalance (QCM), offers a powerful platform for the label-free, real-time analysis of molecular interactions.[1][2] This technology is particularly well-suited for the comprehensive characterization of antibodies, providing critical data on their binding kinetics, affinity, and epitope specificity.[3] The Attana Cell™ 200 and Cell™ 250 systems enable not only the analysis of purified components but also interactions with complex biological samples, including crude cell lysates and even whole cells, providing more biologically relevant insights into antibody function.[3][4]

The core of the Attana system is a quartz crystal sensor chip that oscillates at a specific frequency. When molecules bind to the sensor surface, the total mass increases, leading to a decrease in the oscillation frequency. This change in frequency is directly proportional to the mass of the bound molecules, allowing for the precise measurement of binding events in real-time.[5] This application note provides detailed protocols for key antibody characterization assays using the Attana platform.

Key Applications in Antibody Characterization

Attana's technology can be applied to several critical stages of antibody development and characterization:

-

Kinetic and Affinity Analysis: Determination of association rate constants (k_a_), dissociation rate constants (k_d_), and equilibrium dissociation constants (K_D_) to understand the binding dynamics and strength of an antibody to its antigen.[6]

-

Epitope Binning: Grouping of monoclonal antibodies (mAbs) that bind to the same or overlapping epitopes on an antigen, which is crucial for selecting antibodies with diverse mechanisms of action and for securing intellectual property.[7]

-

Cell-Based Assays: Characterization of antibody binding to antigens in their native environment on the cell surface, providing more physiologically relevant data compared to assays with purified, immobilized antigens.[8][9]

Quantitative Data Summary

The following table summarizes representative quantitative data for antibody-antigen interactions characterized using Attana's QCM technology. This data highlights the technology's capability to determine a wide range of kinetic and affinity parameters.

| Antibody | Antigen | k_a_ (M⁻¹s⁻¹) | k_d_ (s⁻¹) | K_D_ (nM) | Sensor Chip | Attana System | Reference |

| Anti-myoglobin 7005 | Myoglobin | 6.10 x 10⁵ | 3.39 x 10⁻⁴ | 0.556 | PDA-coated | Attana Cell A200 | [10] |

| Anti-myoglobin 7005 | Myoglobin | 6.79 x 10⁵ | 2.94 x 10⁻⁴ | 0.434 | PDA-coated (reused) | Attana Cell A200 | [10] |

Experimental Protocols

Kinetic and Affinity Analysis of Antibody-Antigen Interactions

This protocol describes the determination of binding kinetics and affinity of an antibody (analyte) to an antigen (ligand) immobilized on an Attana LNB Carboxyl Sensor Chip using amine coupling.

Materials:

-

Attana LNB Carboxyl Sensor Chip

-

Attana Amine Coupling Kit (containing N-hydroxysuccinimide (NHS), N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), and ethanolamine)

-

Ligand (antigen) in a suitable buffer (e.g., 10 mM sodium acetate, pH 4.5)

-

Analyte (antibody) at various concentrations in running buffer

-

Running Buffer (e.g., PBS or HBS-EP)

-

Regeneration Solution (e.g., 10 mM Glycine-HCl, pH 2.0)

-

Attana Biosensor System (e.g., Attana Cell™ 200/250)

Protocol Workflow Diagram:

Caption: Workflow for kinetic and affinity analysis.

Detailed Methodology:

-

Sensor Chip Preparation (Amine Coupling):

-

Equilibrate the LNB Carboxyl Sensor Chip with running buffer until a stable baseline is achieved.

-

Activate the carboxyl groups on the sensor surface by injecting a freshly prepared 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at a flow rate of 20 µL/min.

-

Inject the antigen solution (typically 10-50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface until the desired immobilization level is reached.

-

Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5, for 7 minutes.

-

-

Kinetic Analysis:

-

Establish a stable baseline by flowing running buffer over the sensor surface.

-

Inject the antibody solution at a specific concentration (e.g., in a range from 0.1 nM to 100 nM) to monitor the association phase.

-

Switch back to running buffer to monitor the dissociation phase.

-

Regenerate the sensor surface by injecting the regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0) to remove the bound antibody.

-

Repeat steps 2.1-2.4 for a series of antibody concentrations.

-

-

Data Analysis:

-

The resulting sensorgrams are analyzed using the Attana evaluation software.

-

The association and dissociation curves are globally fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the kinetic rate constants (k_a_ and k_d_).

-

The equilibrium dissociation constant (K_D_) is calculated as the ratio of k_d_ to k_a_.

-

Epitope Binning

Epitope binning experiments are performed to group antibodies that recognize the same or overlapping epitopes on an antigen. The following protocol describes a classical sandwich assay format.

Principle of Sandwich Assay:

Caption: Principle of a sandwich epitope binning assay.

Materials:

-

Immobilized antigen on an Attana sensor chip (as described in Protocol 1)

-

A panel of monoclonal antibodies (mAbs)

-

Running Buffer

-

Regeneration Solution

-

Attana Biosensor System

Protocol Workflow Diagram:

Caption: Workflow for epitope binning (sandwich assay).

Detailed Methodology:

-

Preparation:

-

Immobilize the antigen onto the sensor chip surface as described in the kinetic analysis protocol.

-

-

Epitope Binning Cycle:

-

Inject the first monoclonal antibody (mAb1) at a saturating concentration to bind to the immobilized antigen.

-

Inject the second monoclonal antibody (mAb2).

-

Monitor the binding response. A significant increase in signal indicates that mAb2 binds to a different epitope than mAb1 (no blocking). No or minimal binding of mAb2 indicates that it binds to the same or an overlapping epitope as mAb1 (blocking).

-

Regenerate the sensor surface to remove both antibodies.

-

Repeat this cycle for all pairwise combinations of antibodies in the panel.

-

-

Data Analysis:

-

The binding data for each antibody pair is analyzed to determine whether they compete for the same epitope.

-

A competition matrix is generated to visualize the blocking and non-blocking relationships between all antibodies.

-

Antibodies with similar competition profiles are grouped into the same "bin".

-

Cell-Based Antibody Characterization

This protocol outlines the characterization of an antibody binding to its target receptor on the surface of adherent cells.

Materials:

-

Attana Cell Adhesion Biosensor Chip

-

Adherent cell line expressing the target antigen

-

Complete cell culture medium

-

Antibody of interest

-

Running Buffer (e.g., serum-free cell culture medium)

-

Attana Biosensor System with a cell-handling module

Protocol Workflow Diagram:

Caption: Workflow for cell-based antibody characterization.

Detailed Methodology:

-

Cell Preparation:

-

Seed the adherent cells onto the Attana Cell Adhesion Biosensor Chip.

-

Culture the cells under standard conditions (e.g., 37°C, 5% CO₂) until a confluent monolayer is formed.

-

Wash the cells gently with pre-warmed running buffer to remove any residual serum proteins.

-

-

Binding Analysis:

-

Dock the sensor chip with the cell monolayer into the Attana instrument.

-

Establish a stable baseline by flowing running buffer over the cells.

-

Inject the antibody at various concentrations and monitor the association.

-

Switch to running buffer to monitor the dissociation.

-

-

Data Analysis:

-

Analyze the sensorgrams as described in the kinetic analysis protocol to determine the apparent binding kinetics and affinity of the antibody to its target on the cell surface.

-

Conclusion

Attana's QCM-based biosensor technology provides a versatile and powerful platform for the in-depth characterization of antibodies. The ability to perform real-time, label-free analysis of kinetics, affinity, and epitope specificity, coupled with the unique capability to conduct cell-based assays, delivers highly relevant data for informed decision-making throughout the antibody discovery and development process. The detailed protocols provided in this application note serve as a guide for researchers to effectively utilize the Attana platform for comprehensive antibody characterization.

References

- 1. doe-mbi.ucla.edu [doe-mbi.ucla.edu]

- 2. A capture coupling method for the covalent immobilization of hexahistidine tagged proteins for surface plasmon resonance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sartorius.com [sartorius.com]

- 4. AttABseq: an attention-based deep learning prediction method for antigen–antibody binding affinity changes based on protein sequences - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Attana Life Science – Attana [attana.com]

- 7. cytivalifesciences.com [cytivalifesciences.com]

- 8. Label-Free Cell-Based Assay for Characterization of Biomolecules and Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Label-Free Cell-Based Assay for Characterization of Biomolecules and Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Studying Protein-Protein Interactions with Attana: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for studying protein-protein interactions (PPIs) using Attana's Quartz Crystal Microbalance (QCM) biosensors. Attana's technology offers a powerful platform for the label-free, real-time analysis of molecular interactions, providing valuable insights into binding kinetics and affinity.[1][2] This information is crucial for various research areas, including drug discovery, antibody characterization, and diagnostics.

Introduction to Attana's QCM Technology

Attana's biosensors utilize QCM technology to measure mass changes on a sensor surface with high sensitivity.[3] A quartz crystal oscillates at a specific frequency, which changes upon the binding of molecules to its surface. This change in frequency is directly proportional to the added mass, allowing for the real-time monitoring of binding and dissociation events.[3]

Attana's systems, such as the Attana Cell 200 and Cell 250, are versatile and can be used for both biochemical and cell-based assays.[1][4] This allows for the characterization of interactions with purified proteins immobilized on a sensor chip, as well as interactions with receptors in their native environment on the surface of living cells.[1][3] This capability to work with whole cells provides more biologically relevant data compared to traditional methods that rely on purified, and often modified, proteins.[4]

Application Note 1: Biochemical Analysis of Antibody-Antigen Interactions

This application note describes the use of an Attana QCM biosensor for the kinetic and affinity characterization of an antibody-antigen interaction. The example provided is the binding of myoglobin antigen to an anti-myoglobin antibody immobilized on a polydopamine (PDA)-coated sensor chip.[5]

Data Presentation

The following table summarizes the kinetic and affinity data obtained from the interaction analysis.